5-(2-chloropropanoyl)hexahydro-1H-pyrrolo[3,4-c]pyridine-1,3(2H)-dione
Overview
Description
5-(2-chloropropanoyl)hexahydro-1H-pyrrolo[3,4-c]pyridine-1,3(2H)-dione is a useful research compound. Its molecular formula is C10H13ClN2O3 and its molecular weight is 244.67 g/mol. The purity is usually 95%.
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Mechanism of Action
- The primary targets of this compound are fibroblast growth factor receptors (FGFRs) . These receptors play a crucial role in various cellular processes, including organ development, cell proliferation, migration, and angiogenesis .
- Abnormal activation of FGFR signaling due to mutations or amplification is associated with cancer progression .
- Inhibition of FGFRs by 5-(2-chloropropanoyl)hexahydro-1H-pyrrolo[3,4-c]pyridine-1,3(2H)-dione disrupts these pathways, impacting cancer cell behavior .
Target of Action
Mode of Action
Biochemical Pathways
Result of Action
Biochemical Analysis
Biochemical Properties
5-(2-chloropropanoyl)hexahydro-1H-pyrrolo[3,4-c]pyridine-1,3(2H)-dione plays a significant role in biochemical reactions, particularly in the inhibition of specific enzymes and interaction with various biomolecules. This compound has been shown to interact with enzymes such as fibroblast growth factor receptors (FGFRs), which are crucial in cell signaling pathways . The interaction with FGFRs involves binding to the receptor’s active site, leading to inhibition of its kinase activity. This inhibition can result in the modulation of downstream signaling pathways, affecting cellular processes such as proliferation and differentiation.
Cellular Effects
The effects of this compound on various cell types and cellular processes are profound. This compound has been observed to influence cell function by altering cell signaling pathways, gene expression, and cellular metabolism. For instance, in cancer cells, the inhibition of FGFRs by this compound can lead to reduced cell proliferation and increased apoptosis . Additionally, it can affect cell migration and invasion, which are critical processes in cancer metastasis. The modulation of these cellular processes highlights the potential of this compound as a therapeutic agent in oncology.
Molecular Mechanism
At the molecular level, this compound exerts its effects through specific binding interactions with biomolecules. The compound binds to the active site of FGFRs, leading to the inhibition of their kinase activity . This binding prevents the phosphorylation of tyrosine residues on the receptor, which is a critical step in the activation of downstream signaling pathways such as the RAS-MEK-ERK and PI3K-Akt pathways. By inhibiting these pathways, the compound can modulate gene expression and cellular responses, ultimately affecting cell proliferation, survival, and migration.
Temporal Effects in Laboratory Settings
The temporal effects of this compound in laboratory settings have been studied to understand its stability, degradation, and long-term effects on cellular function. In vitro studies have shown that the compound remains stable under physiological conditions for extended periods, allowing for sustained inhibition of target enzymes . Over time, the compound may undergo degradation, which can affect its potency and efficacy. Long-term studies in cell cultures have demonstrated that continuous exposure to the compound can lead to sustained inhibition of cell proliferation and induction of apoptosis, indicating its potential for long-term therapeutic use.
Dosage Effects in Animal Models
The effects of this compound vary with different dosages in animal models. Studies have shown that at lower dosages, the compound effectively inhibits target enzymes without causing significant toxicity . At higher dosages, toxic effects such as liver and kidney damage have been observed, indicating a threshold beyond which the compound’s adverse effects outweigh its therapeutic benefits. These findings underscore the importance of optimizing dosage to achieve the desired therapeutic effects while minimizing toxicity.
Metabolic Pathways
This compound is involved in various metabolic pathways, interacting with enzymes and cofactors that facilitate its metabolism. The compound is primarily metabolized in the liver, where it undergoes enzymatic reactions such as hydroxylation and conjugation These metabolic processes result in the formation of metabolites that can be excreted from the body
Transport and Distribution
The transport and distribution of this compound within cells and tissues are critical for its therapeutic efficacy. The compound is transported across cell membranes through passive diffusion and active transport mechanisms involving specific transporters . Once inside the cells, it can accumulate in specific compartments, such as the cytoplasm and nucleus, where it exerts its effects. The distribution of the compound within tissues is influenced by factors such as blood flow, tissue permeability, and binding to plasma proteins, which can affect its overall bioavailability and therapeutic potential.
Subcellular Localization
The subcellular localization of this compound plays a crucial role in its activity and function. The compound has been found to localize in the cytoplasm and nucleus, where it interacts with target enzymes and other biomolecules . The presence of targeting signals and post-translational modifications can direct the compound to specific subcellular compartments, enhancing its efficacy. Understanding the subcellular localization of the compound can provide insights into its mechanism of action and help optimize its therapeutic applications.
Properties
IUPAC Name |
5-(2-chloropropanoyl)-4,6,7,7a-tetrahydro-3aH-pyrrolo[3,4-c]pyridine-1,3-dione | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H13ClN2O3/c1-5(11)10(16)13-3-2-6-7(4-13)9(15)12-8(6)14/h5-7H,2-4H2,1H3,(H,12,14,15) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
VMYRISMBEINIKO-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C(=O)N1CCC2C(C1)C(=O)NC2=O)Cl | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H13ClN2O3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
244.67 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.